Thiocyanic acid, (2-nitrophenyl)methyl ester
Overview
Description
Thiocyanic acid, (2-nitrophenyl)methyl ester is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. The compound is commonly used as a reagent in organic synthesis and as a substrate for enzyme-catalyzed reactions.
Mechanism Of Action
Thiocyanic acid, (2-nitrophenyl)methyl ester is a substrate for enzyme-catalyzed reactions. It undergoes hydrolysis in the presence of an enzyme to yield the corresponding carboxylic acid and 2-nitrophenol. The mechanism of action involves the attack of a water molecule on the carbonyl carbon of the ester, followed by the cleavage of the ester bond.
Biochemical and Physiological Effects:
Thiocyanic acid, (2-nitrophenyl)methyl ester is not known to have any significant biochemical or physiological effects. It is not toxic and is generally considered to be safe for laboratory use.
Advantages And Limitations For Lab Experiments
Thiocyanic acid, (2-nitrophenyl)methyl ester has several advantages for laboratory experiments. It is a stable, crystalline solid that is easy to handle and store. It is also a relatively inexpensive reagent that is readily available. However, one limitation of thiocyanic acid, (2-nitrophenyl)methyl ester is that it is not very soluble in water, which can limit its use in aqueous environments.
Future Directions
There are several future directions for the use of thiocyanic acid, (2-nitrophenyl)methyl ester in scientific research. One area of interest is in the study of enzyme kinetics and mechanism. The compound can be used as a substrate for enzyme-catalyzed reactions to study the rate and mechanism of the reaction. Another area of interest is in the synthesis of novel organic compounds. Thiocyanic acid, (2-nitrophenyl)methyl ester can be used as a starting material for the synthesis of various organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
In conclusion, thiocyanic acid, (2-nitrophenyl)methyl ester is a versatile reagent that has many applications in scientific research. Its stability, ease of handling, and low cost make it a popular choice for laboratory experiments. While it is not known to have any significant biochemical or physiological effects, it has potential for use in enzyme kinetics and mechanism studies as well as the synthesis of novel organic compounds.
Scientific Research Applications
Thiocyanic acid, (2-nitrophenyl)methyl ester is widely used in scientific research as a substrate for enzyme-catalyzed reactions. It is commonly used in the study of enzymes such as esterases, lipases, and proteases. The compound is also used in the synthesis of various organic compounds such as amides, esters, and nitriles.
properties
IUPAC Name |
(2-nitrophenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-6-13-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJGYANAAZYMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384999 | |
Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, (2-nitrophenyl)methyl ester | |
CAS RN |
85071-27-8 | |
Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITRO-2-THIOCYANATOMETHYL-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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